molecular formula C10H19NO2 B2772464 (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid CAS No. 2460739-72-2

(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid

Cat. No.: B2772464
CAS No.: 2460739-72-2
M. Wt: 185.267
InChI Key: JUSDIQNZNWSGSK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid is an organic compound characterized by a cyclohexyl group attached to a dimethylamino acetic acid moiety

Scientific Research Applications

(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Future Directions

Dimethylamino acid esters, which include “(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid”, have been studied for their potential as biodegradable and reversible transdermal permeation enhancers . This suggests that there may be future research opportunities in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid typically involves the reaction of cyclohexyl bromide with dimethylamine in the presence of a base, followed by the addition of acetic acid. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are used to promote the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Mechanism of Action

The mechanism of action of (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Cyclohexyl-2-(methylamino)acetic acid: Similar structure but with a methylamino group instead of a dimethylamino group.

    (2S)-2-Cyclohexyl-2-(ethylamino)acetic acid: Contains an ethylamino group, offering different chemical properties and reactivity.

    (2S)-2-Cyclohexyl-2-(propylamino)acetic acid: Features a propylamino group, which may affect its biological activity and applications.

Uniqueness

The uniqueness of (2S)-2-Cyclo

Properties

IUPAC Name

(2S)-2-cyclohexyl-2-(dimethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSDIQNZNWSGSK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](C1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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